molecular formula C9H10BrFO B1382072 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene CAS No. 66472-42-2

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene

Cat. No.: B1382072
CAS No.: 66472-42-2
M. Wt: 233.08 g/mol
InChI Key: DNNGYSNGPXZWLH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene is an organic compound with a molecular weight of 23306 g/mol It is a derivative of benzene, substituted with a bromo-fluoroethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2-bromo-1-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromo and fluoro groups can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromo group.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include 1-(2-Iodo-1-fluoroethyl)-4-methoxybenzene.

    Oxidation Reactions: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction Reactions: Products include 1-(2-Hydroxyethyl)-4-methoxybenzene.

Scientific Research Applications

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique substituents.

    Material Science: It is utilized in the creation of novel materials with specific properties.

    Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromo and fluoro groups can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
  • 1-(2-Bromo-1-fluoroethyl)benzene
  • 1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene

Uniqueness

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene is unique due to the presence of both bromo and fluoro substituents, which impart distinct chemical reactivity and biological activity. The methoxy group further enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGYSNGPXZWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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